REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.O[CH2:9][C:10]#[N:11]>O>[NH2:11][CH2:10][CH2:9][NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
OCC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Type
|
ADDITION
|
Details
|
The solution of the residue in tetrahydrofuran(30 ml) was dropped into the suspension of lithium aluminium hydride(1.13 g) in tetrahydrofuran (40 ml)
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
A small amount of water was added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the resulting deposit was filtrated out
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCNC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |